REACTION_CXSMILES
|
N#N.Br[C:4]1[C:5]([NH:11][C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[C:14]([NH:16][CH3:17])=[O:15])=[CH:6][C:7]([Cl:10])=[N:8][CH:9]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:30]1(C)[CH:35]=CC=C[CH:31]=1>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:7]1[CH:6]=[C:5]([NH:11][C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[C:14]([NH:16][CH3:17])=[O:15])[C:4]([C:30]([CH3:35])=[CH2:31])=[CH:9][N:8]=1 |f:2.3.4.5,^1:41,43,62,81|
|
Name
|
K3PO4
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=CC(=NC1)Cl)NC1=C(C(=O)NC)C=CC=C1
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This mixture was again degassed with N2 for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, it
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield crude product
|
Type
|
CUSTOM
|
Details
|
It was purified by column chromatography over silica gel (60-120 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |